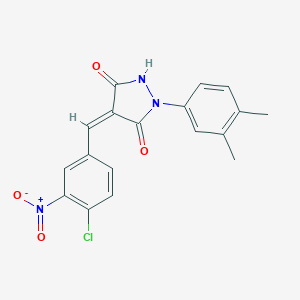![molecular formula C30H29Cl2NO6 B301960 (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301960.png)
(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a synthetic compound that has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer cell growth, and bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can modulate the expression of various genes and proteins involved in inflammation, cancer cell growth, and bacterial infections. The compound has also been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of more stable and soluble formulations of the compound.
3. In vivo studies to evaluate the efficacy of the compound in animal models.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Use of the compound in combination with other drugs for enhanced therapeutic effects.
6. Development of analogs of the compound with improved properties.
7. Evaluation of the compound's potential in other disease areas, such as neurodegenerative diseases.
8. Development of novel drug delivery systems for the compound.
9. Investigation of the compound's potential as a diagnostic tool for certain diseases.
Conclusion:
In summary, (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a synthetic compound with promising therapeutic potential in various disease areas. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and to develop more stable and soluble formulations of the compound.
Synthesemethoden
The synthesis of (9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves the reaction of 3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde with 1,2,3,4-tetrahydroacridin-9(10H)-one in the presence of acetic anhydride and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy against cancer cell lines, bacterial infections, and inflammatory diseases.
Eigenschaften
Produktname |
(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Molekularformel |
C30H29Cl2NO6 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
2-[9-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C30H29Cl2NO6/c1-2-38-25-14-18(13-20(32)30(25)39-16-17-9-11-19(31)12-10-17)27-28-21(5-3-7-23(28)34)33(15-26(36)37)22-6-4-8-24(35)29(22)27/h9-14,27H,2-8,15-16H2,1H3,(H,36,37) |
InChI-Schlüssel |
KZAWHCWEPBVTCF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Cl |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)
![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301898.png)
![N-(2-bromophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B301900.png)